molecular formula C17H19N5O B2397338 N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide CAS No. 2190311-19-2

N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide

Cat. No.: B2397338
CAS No.: 2190311-19-2
M. Wt: 309.373
InChI Key: JBKRQBMXILAHFS-UHFFFAOYSA-N
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Description

N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide is a complex organic compound that features a cyano group, a cyclohexylmethyl group, and a phenyl group attached to a triazole ring

Preparation Methods

The synthesis of N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the cyano and cyclohexylmethyl groupsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxylate: This compound has a similar structure but features a carboxylate group instead of a carboxamide group.

    N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-thiol: This compound contains a thiol group, which imparts different chemical properties.

    N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-amine: This compound has an amine group, which affects its reactivity and biological activity

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c18-11-15(13-7-3-1-4-8-13)20-17(23)16-19-12-22(21-16)14-9-5-2-6-10-14/h2,5-6,9-10,12-13,15H,1,3-4,7-8H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKRQBMXILAHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=NN(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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